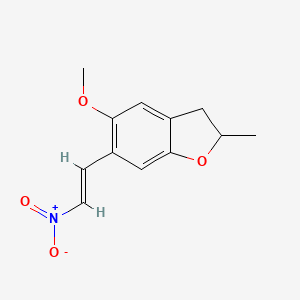

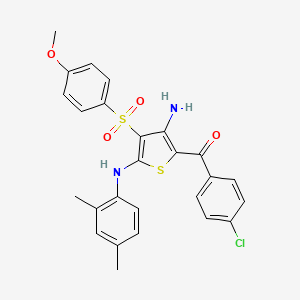

![molecular formula C21H20N2O5S B2798033 4-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]morpholine CAS No. 866811-88-3](/img/structure/B2798033.png)

4-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

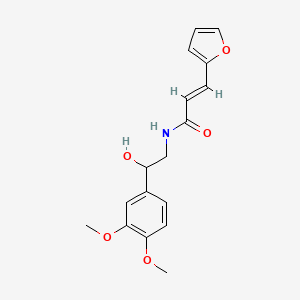

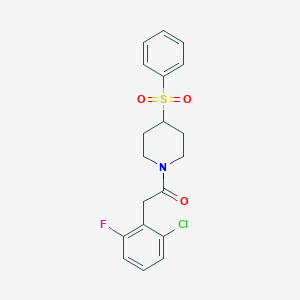

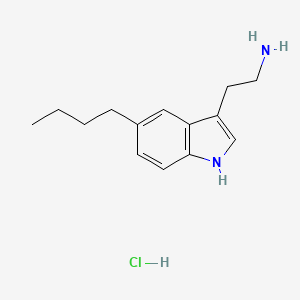

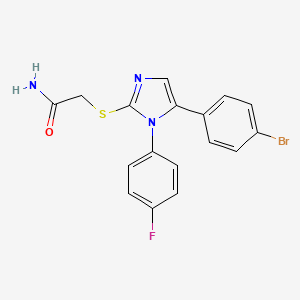

The molecule “4-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]morpholine” is a complex organic compound. It contains a quinoline ring, which is a type of heterocyclic aromatic organic compound. It also contains a morpholine ring, which is a six-membered ring with four carbon atoms and one oxygen and one nitrogen atom . The benzenesulfonyl group attached to the quinoline ring is a common functional group in organic chemistry, often involved in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of nitrogen, oxygen, and sulfur atoms in the molecule could lead to interesting chemical properties and reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the benzenesulfonyl group could make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar sulfonyl group could impact its solubility in various solvents .Applications De Recherche Scientifique

- Researchers have explored the anticancer potential of this compound. Its structural features make it an interesting candidate for inhibiting tumor growth and metastasis. Studies have investigated its effects on specific cancer cell lines, including breast, lung, and colon cancer .

- The morpholine moiety in 4-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]morpholine suggests kinase inhibition activity. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can have therapeutic implications. Researchers have studied its effects on kinases involved in cancer progression and other diseases .

- The benzenesulfonyl group in the compound may confer anti-inflammatory properties. Investigations have explored its potential as an anti-inflammatory agent, which could be valuable for conditions like rheumatoid arthritis and inflammatory bowel disease .

- Some studies have examined the neuroprotective properties of related quinolone derivatives. Given the central nervous system’s vulnerability to oxidative stress and inflammation, compounds like 4-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]morpholine may offer neuroprotection .

- The quinoline-based structure suggests potential photophysical applications. Researchers have investigated its fluorescence properties, which could be useful in sensors, imaging, or optoelectronic devices .

- The morpholine ring in the compound makes it amenable to drug delivery applications. Scientists have explored its use as a carrier for targeted drug delivery, taking advantage of its stability and solubility .

Anticancer Agents

Kinase Inhibitors

Anti-inflammatory Properties

Neuroprotective Effects

Photophysical Applications

Drug Delivery Systems

Propriétés

IUPAC Name |

8-(benzenesulfonyl)-9-morpholin-4-yl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S/c24-29(25,15-4-2-1-3-5-15)20-14-22-17-13-19-18(27-10-11-28-19)12-16(17)21(20)23-6-8-26-9-7-23/h1-5,12-14H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEQXNLUKFPEOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]morpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2797952.png)

![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2797956.png)

![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2797964.png)

![[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B2797966.png)

![2-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2797968.png)